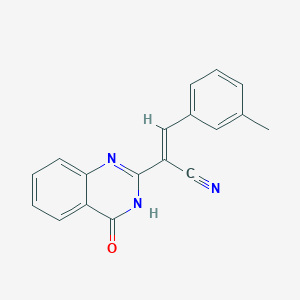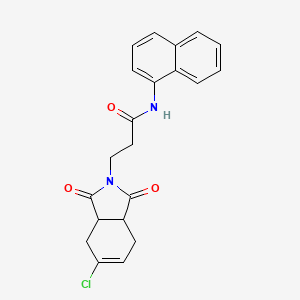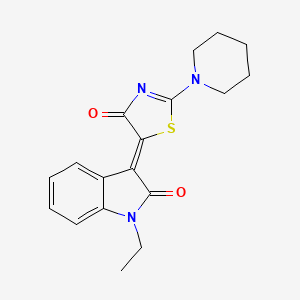
(2E)-3-(3-methylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(3-methylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring, and a nitrile group attached to a propenyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(3-methylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile typically involves the following steps:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Propenyl Chain: The propenyl chain can be introduced through a Knoevenagel condensation reaction between the quinazolinone derivative and an appropriate aldehyde or ketone.
Nitrile Group Addition: The nitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source such as cyanogen bromide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the propenyl chain, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitrating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(3-methylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology and Medicine
The compound’s quinazolinone core is known for its biological activity, including anti-inflammatory, antimicrobial, and anticancer properties. Research may focus on its potential as a therapeutic agent for various diseases.
Industry
In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its diverse reactivity makes it suitable for various applications.
Mechanism of Action
The mechanism of action of (2E)-3-(3-methylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by interacting with enzymes, receptors, or other proteins, modulating their activity. The nitrile group may also play a role in binding to specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-phenylquinazolin-4(3H)-one and 2-methylquinazolin-4(3H)-one share a similar core structure.
Nitrile-Containing Compounds: Compounds like benzonitrile and acrylonitrile contain the nitrile functional group.
Uniqueness
(2E)-3-(3-methylphenyl)-2-(4-oxo-3,4-dihydroquinazolin-2-yl)prop-2-enenitrile is unique due to the combination of the quinazolinone core and the nitrile group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H13N3O |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
(E)-3-(3-methylphenyl)-2-(4-oxo-3H-quinazolin-2-yl)prop-2-enenitrile |
InChI |
InChI=1S/C18H13N3O/c1-12-5-4-6-13(9-12)10-14(11-19)17-20-16-8-3-2-7-15(16)18(22)21-17/h2-10H,1H3,(H,20,21,22)/b14-10+ |
InChI Key |
SFMKBEJYUYQMGN-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C(\C#N)/C2=NC3=CC=CC=C3C(=O)N2 |
Canonical SMILES |
CC1=CC(=CC=C1)C=C(C#N)C2=NC3=CC=CC=C3C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-butylsulfanyl-13-(3-methylphenyl)-17-thia-13,15-diazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16),14-hexaen-12-one](/img/structure/B11653716.png)
![(2E)-2-cyano-N-[5-(4-methylbenzyl)-1,3-thiazol-2-yl]-3-[4-(prop-2-en-1-yloxy)phenyl]prop-2-enamide](/img/structure/B11653720.png)
![{[3-(3-methylphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]sulfanyl}acetonitrile](/img/structure/B11653723.png)
![N,N'-(sulfonyldibenzene-4,1-diyl)bis[2-(pyridin-2-ylsulfanyl)acetamide]](/img/structure/B11653727.png)
![5-(cyclopropylcarbonyl)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B11653736.png)

![4,10-Bis(2-fluorophenyl)-1,14-dimethyl-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-EN-13-YL propionate](/img/structure/B11653755.png)
![Ethyl 4-{3-[4-(4-chlorobenzyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B11653757.png)

![N-{[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}furan-2-carboxamide](/img/structure/B11653772.png)
![5-(4-chlorophenyl)-3-(2,4-difluorophenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11653773.png)
![1,4-Bis[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B11653783.png)
![methyl 4-(3-{(Z)-[1-(4-methoxyphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B11653786.png)
![4-chloro-N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11653797.png)
